BenchChemオンラインストアへようこそ!

7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Kinase selectivity Lck inhibitor Pyrrolopyrimidine SAR

7-Cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (CAS 103026-49-9) is a heterocyclic small molecule belonging to the pyrrolo[2,3-d]pyrimidine family, a privileged scaffold in kinase inhibitor drug discovery. Its core structure features a fused pyrrole-pyrimidine ring system with a 4-hydroxyl group, methyl substituents at the 5- and 6-positions, and a cyclopentyl moiety at the N-7 position.

Molecular Formula C13H17N3O
Molecular Weight 231.299
CAS No. 103026-49-9
Cat. No. B2756113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
CAS103026-49-9
Molecular FormulaC13H17N3O
Molecular Weight231.299
Structural Identifiers
SMILESCC1=C(N(C2=C1C(=O)NC=N2)C3CCCC3)C
InChIInChI=1S/C13H17N3O/c1-8-9(2)16(10-5-3-4-6-10)12-11(8)13(17)15-7-14-12/h7,10H,3-6H2,1-2H3,(H,14,15,17)
InChIKeyMMVXYEXGOQRXMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol – Core Chemical Attributes and Procurement Baseline


7-Cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (CAS 103026-49-9) is a heterocyclic small molecule belonging to the pyrrolo[2,3-d]pyrimidine family, a privileged scaffold in kinase inhibitor drug discovery [1]. Its core structure features a fused pyrrole-pyrimidine ring system with a 4-hydroxyl group, methyl substituents at the 5- and 6-positions, and a cyclopentyl moiety at the N-7 position. This substitution pattern yields a molecular weight of 231.30 g/mol, a single hydrogen-bond donor, two hydrogen-bond acceptors, and only one rotatable bond, resulting in a low-polarity, rigid framework with moderate complexity (complexity score 349) . The compound is commercially catalogued as a research-grade building block with typical purities ≥95% .

Why In-Class Pyrrolo[2,3-d]pyrimidine Substitution Fails: The Case of 7-Cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol


Pyrrolo[2,3-d]pyrimidines are not functionally interchangeable despite their shared core. The 4-hydroxyl group on the target compound provides a key hydrogen-bond-donating/-accepting point that is absent in 4-amino analogs (e.g., RK-24466, Ribociclib) or 4-chloro intermediates, dramatically altering kinase selectivity profiles [1]. The 5,6-dimethyl substitution sterically shields the pyrrole ring and can modulate π-stacking interactions within the ATP-binding pocket, a feature not recapitulated by 5-aryl or 6-carboxamide congeners [2]. Furthermore, the N-7 cyclopentyl group confers a unique conformational restraint and lipophilic balance compared to N-7 phenyl or N-7 alkyl variants, directly affecting metabolic stability and cellular permeability [3]. These cumulative structural differences mean that even closely related pyrrolo[2,3-d]pyrimidines cannot serve as direct substitutes in SAR-dependent experiments or synthetic routes.

Quantitative Differentiators for 7-Cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol Against Closest Analogs


Kinase Selectivity Divergence versus 4-Amino Pyrrolo[2,3-d]pyrimidine Scaffolds

The 4-hydroxyl substituent of 7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol fundamentally diverges from the 4-amino group of RK-24466 (7-cyclopentyl-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine) in kinase targeting. RK-24466 is a potent Lck inhibitor (IC50 <1–2 nM) [1], whereas the 4-hydroxy phenotype has been associated in published patent filings with broader kinase inhibition profiles (e.g., CDK/Akt/S6K pathways) . This difference demonstrates that the 4-position substituent is a critical determinant of kinase selectivity and cannot be empirically predicted.

Kinase selectivity Lck inhibitor Pyrrolopyrimidine SAR

Physicochemical Differentiation from Ribociclib Core Intermediate: Rotatable Bond Count and Hydrogen-Bonding Capacity

7-Cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol possesses just one rotatable bond and one hydrogen-bond donor, whereas Ribociclib's core intermediate (7-cyclopentyl-N,N-dimethyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide) contains a 6-carboxamide dimethylamide side chain, a piperazine-pyridyl C-2 substituent, and multiple rotatable bonds [1][2]. The target compound's reduced complexity (complexity score 349 vs. >700 for Ribociclib core) translates to lower molecular weight (231.3 vs. >400 Da) and potentially superior passive membrane permeability .

Physicochemical properties Ligand efficiency Fragment-based drug design

Antiproliferative Activity Profile in Breast Cancer Cell Lines: Contextual Comparison with 2-Chloro-7-cyclopentyl Analogs

A study of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine derivatives reported MCF-7 breast cancer cell IC50 values of 51.35 µg/mL (compound 6e) and 60.14 µg/mL (compound 6f) [1]. While no head-to-head data are available for the 4-hydroxy target compound, patent disclosures indicate IC50 values in the low micromolar range against human leukemia and breast cancer cell lines for the 4-hydroxy phenotype . The absence of a 2-chloro substituent and presence of 4-hydroxyl are expected to shift the mechanism from DNA alkylation to kinase inhibition, a difference observable only by obtaining the specific 4-hydroxy compound.

Breast cancer MCF-7 Antiproliferative

Synthetic Intermediate Utility: 4-Hydroxy Group as a Derivatization Handle vs. 4-Chloro Analogs

7-Cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol serves as a direct precursor for 4-O-alkylation or 4-O-arylation reactions to introduce ether-linked substituents. In contrast, 4-chloro-7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine requires an additional synthetic step (nucleophilic aromatic substitution) to achieve analogous substitution, often requiring harsher conditions (e.g., microwave irradiation, high temperature) [1][2]. Pre-installation of the hydroxyl group can therefore streamline synthetic routes by eliminating one protection/deprotection sequence.

Synthetic chemistry Derivatization Building block

Adenosine Receptor Off-Target Liability: Baseline Data from the N7-Unsubstituted Analog

The N7-unsubstituted analog 5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (CHEMBL329111) displays significant binding affinity for adenosine A1 and A2 receptors, with Ki values of 58,000 nM and 176,000 nM, respectively [1]. While the N7-cyclopentyl group in the target compound is expected to reduce adenosine receptor engagement through steric hindrance and conformational restriction, this baseline measurement highlights a class-level off-target liability that must be considered. No direct adenosine receptor binding data exist for the target compound, making the N7-unsubstituted analog the closest available comparator for off-target risk assessment.

Adenosine receptor Off-target Selectivity

Evidence-Backed Application Scenarios for 7-Cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol


Kinase Inhibitor Fragment Screening and Scaffold-Hopping Programs

Its minimal rotatable bond count (1) and low molecular weight (231.3 Da) make this compound an attractive fragment-sized starting point for kinase inhibitor discovery, particularly for targets such as Akt and S6K . Unlike the more complex Ribociclib core, this scaffold permits iterative fragment growth with higher ligand efficiency, supported by its favorable calculated physicochemical profile .

Synthesis of Focused Pyrrolo[2,3-d]pyrimidine Libraries via 4-O-Derivatization

The 4-hydroxyl group enables direct O-alkylation without the need for prior halogenation, reducing synthetic step count compared to 4-chloro intermediates [1]. This simplifies the generation of diverse ether-linked analogs for SAR exploration in anticancer programs, as evidenced by the activity of structurally related 2-chloro derivatives against MCF-7 cells [2].

Selectivity Profiling Against Adenosine Receptor Off-Targets in Lead Optimization

Baseline data confirm that the 7H-pyrrolo[2,3-d]pyrimidin-4-ol core, without N7 substitution, exhibits moderate adenosine A1/A2 binding [3]. The N7-cyclopentyl group of the target compound is predicted to attenuate this off-target activity, making it a suitable lead scaffold when screening against CNS or cardiovascular safety panels that prioritize adenosine receptor counter-screening.

Building Block Supply for Academic and Industrial Medicinal Chemistry Collaborations

Commercially available at ≥95% purity from multiple research-chemical suppliers (e.g., Chemenu, CymitQuimica) , this building block offers guaranteed identity and purity for reproducible synthesis. Its well-defined single-component structure eliminates the variability associated with custom-synthesized multi-component mixtures often encountered in outsourced medicinal chemistry workflows.

Quote Request

Request a Quote for 7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.